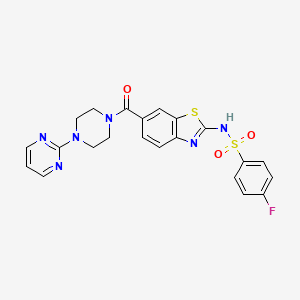
C22H19FN6O3S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a variety of functional groups, including a fluorine atom, a benzothiazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzothiazole Ring: This step typically involves the cyclization of a 2-aminothiophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated benzothiazole reacts with piperazine.
Attachment of the Pyrimidinyl Group: This step involves the coupling of the piperazine derivative with a pyrimidinyl halide under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound’s structural features suggest potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide: can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole ring and may have similar biological activities.
Sulfonamides: Compounds with the sulfonamide group can have similar pharmacological properties, particularly as enzyme inhibitors.
Fluorinated Compounds: The presence of a fluorine atom can influence the compound’s reactivity and biological activity.
The uniqueness of 4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C22H19FN6O3S2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-fluoro-N-[6-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19FN6O3S2/c23-16-3-5-17(6-4-16)34(31,32)27-22-26-18-7-2-15(14-19(18)33-22)20(30)28-10-12-29(13-11-28)21-24-8-1-9-25-21/h1-9,14H,10-13H2,(H,26,27) |
InChI Key |
VCLZJIURMFJBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(S4)NS(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















